2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine
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Overview
Description
2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is a compound that features a unique combination of an imidazole ring and an oxazolidine ring, linked by a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine typically involves the reaction of 1-methylimidazole with a sulfonyl chloride derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted imidazole and oxazolidine compounds .
Scientific Research Applications
2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole and oxazolidine rings provide additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-2-sulfonyl chloride: This compound is similar in structure but lacks the oxazolidine ring.
1-Methylimidazole-4-sulfonyl chloride: Another similar compound, differing in the position of the sulfonyl group
Uniqueness
2-(1-Methylimidazol-4-yl)sulfonyl-1,2-oxazolidine is unique due to the presence of both the imidazole and oxazolidine rings, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methylimidazol-4-yl)sulfonyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-9-5-7(8-6-9)14(11,12)10-3-2-4-13-10/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVADIBHDVZNKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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